molecular formula C20H23N10NaO19P4 B1168100 placental ribonuclease inhibitor CAS No. 120178-77-0

placental ribonuclease inhibitor

Cat. No.: B1168100
CAS No.: 120178-77-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Placental Ribonuclease Inhibitor is a highly purified, recombinant human protein produced in E. coli for research use only. This inhibitor acts as a potent and specific shield for RNA, functioning by non-covalently binding to ribonucleases in a tight 1:1 stoichiometric ratio with an exceptional association constant of greater than 10¹⁴ . It effectively neutralizes a broad spectrum of pancreatic-type RNases, including RNase A, B, and C, making it an essential component for safeguarding RNA integrity in sensitive experiments . The mechanism of action is rooted in its unique molecular structure, which is composed of leucine-rich repeats that form a horseshoe-shaped architecture . This structure allows it to envelop and block the active sites of its target RNases with high affinity. Notably, its binding interface is adaptable, utilizing largely distinctive interactions to achieve femtomolar-level binding to diverse mammalian RNases such as RNase A, angiogenin, and eosinophil-derived neurotoxin (EDN) . This makes it a versatile tool for inhibiting a range of problematic RNases that could otherwise co-purify with RNA or be introduced from the environment . In practice, this inhibitor is invaluable across numerous RNA-focused applications. It is routinely used to prevent RNA degradation during in vitro transcription, RNA labeling, complementary DNA (cDNA) synthesis, and Reverse Transcription PCR (RT-PCR) . For optimal activity, the product should be stored in a buffer containing DTT to maintain its reducing environment, as it possesses multiple cysteine residues that are critical for function . It remains active across a broad pH range (pH 5.0-8.0) but should be protected from denaturing conditions and temperatures exceeding 50°C to prevent the release of active RNase . This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

120178-77-0

Molecular Formula

C20H23N10NaO19P4

Synonyms

placental ribonuclease inhibitor

Origin of Product

United States

Molecular Architecture and Structural Biology of Placental Ribonuclease Inhibitor

Overall Tertiary Structure and Fold Characteristics

The tertiary structure of PRI is characterized by a unique, non-globular, horseshoe-shaped fold. nih.gov This striking conformation is a hallmark of the leucine-rich repeat (LRR) family of proteins, to which PRI belongs. nih.govwikipedia.org The primary structure of human PRI consists of 460 amino acids, giving it a molecular mass of approximately 49.8 kDa. nih.govacs.org

Horseshoe Conformation and its Functional Implications

The tandem arrangement of the LRR motifs results in the distinctive horseshoe-shaped tertiary structure. nih.gov This conformation creates a large, solvent-exposed concave surface that serves as the binding interface for its target ribonucleases. nih.gov The curvature of the horseshoe is a critical feature, providing a complementary surface for the binding of globular ribonuclease molecules. nih.gov This extensive interaction surface is a key reason for the exceptionally tight binding observed between PRI and its target enzymes, such as angiogenin (B13778026) and pancreatic ribonuclease A. nih.govembopress.org The binding affinity is in the femtomolar range, making the PRI-ribonuclease complex one of the tightest known protein-protein interactions. nih.gov

Alternating Alpha-Helix and Beta-Strand Arrangements

Within each LRR motif of PRI, there is a characteristic arrangement of secondary structural elements. Each repeat unit is composed of a β-strand followed by an α-helix, connected by loops. nih.gov This alternating pattern of β-strands and α-helices is a defining feature of the LRR fold. The parallel β-strands form a curved β-sheet that lines the inner concave surface of the horseshoe, while the α-helices are positioned on the outer, convex side. nih.govwikipedia.org This arrangement creates a stable scaffold that presents the inner β-sheet as a versatile platform for protein-protein interactions.

Critical Structural Features for Activity

Role of Cysteine Residues in Maintaining Activity

A remarkable feature of human PRI is its high content of cysteine residues, with 32 in total. nih.gov For the inhibitor to be active, these cysteine residues must remain in their reduced (free thiol) state. nih.govacs.org Oxidation of these cysteines to form disulfide bonds leads to a conformational change and rapid inactivation of the inhibitor. mdpi.com Studies have shown that at least 30 of the 32 cysteine residues are in the reduced form in the active protein. nih.govacs.org The oxidation sensitivity of PRI has been a focus of research, with studies indicating that replacing specific cysteine residues, such as Cys328 and Cys329, can increase the protein's resistance to oxidative inactivation. mdpi.com The large number of free cysteines also suggests a potential role for PRI in intracellular redox homeostasis. nih.gov

Conformational Dynamics and Stability

The inherent flexibility of PRI is a cornerstone of its function, allowing for a "plastic reorganization" of its entire structure to accommodate and bind diverse ribonucleases. nih.gov This adaptability, however, comes at the cost of marginal stability, making the protein exquisitely sensitive to its chemical and physical environment.

Key Factors Influencing PRI Stability:

A number of factors have been identified that critically influence the structural integrity and inhibitory activity of PRI. These include the redox state of its numerous cysteine residues, ambient pH, and temperature.

Dependence on Sulfhydryl Groups: PRI is a cysteine-rich protein, containing approximately 30 to 32 cysteine residues, the vast majority of which must remain in a reduced (free sulfhydryl) state to maintain structural integrity and function. mdpi.comnih.gov The oxidation of these cysteines initiates a conformational change that leads to the cooperative formation of disulfide bonds and subsequent inactivation of the inhibitor. mdpi.com Consequently, the stability of PRI is highly dependent on a reducing environment. The presence of reducing agents, such as a minimum of 1 mM Dithiothreitol (B142953) (DTT), is essential for preserving its activity. sigmaaldrich.comtinzyme.com The irreversible inactivation of PRI can be induced by sulfhydryl-modifying reagents or the simple removal of free thiols from the solution, which causes the inhibitor to dissociate from its complex with ribonuclease (RNase). nih.gov Research has identified that Cys328 and Cys329 may be primarily responsible for initiating the oxidation process. mdpi.com

pH and Temperature Sensitivity: The inhibitory function of PRI is highly dependent on pH, with optimal activity observed in the neutral to slightly alkaline range of pH 7.0 to 8.0. sigmaaldrich.comtinzyme.com Its activity is maintained over a broader range of pH 5 to 9. sigmaaldrich.com Outside this range, its stability and function rapidly decline. The protein also exhibits limited thermal stability. Temperatures exceeding 50°C can cause denaturation, leading to the release of active ribonuclease from the inhibitor-enzyme complex. sigmaaldrich.com Complete inactivation can be achieved by heating at 75°C for 10 minutes. tinzyme.com This thermal lability is characteristic of proteins with large, flexible structures and significant solvent-exposed surface area.

Interaction with Ribonucleases: The binding of PRI to its target ribonucleases, such as RNase A, results in one of the tightest known protein-protein interactions in biology. nih.gov This complex formation significantly stabilizes the inhibitor. For instance, the RI-RNase complex offers PRI a degree of protection against oxidation. nih.gov The binding buries a large solvent-accessible surface area of about 2550 Ų, a major contributor to the extremely tight association. nih.gov This interaction is predominantly electrostatic, involving numerous hydrogen bonds and salt links. nih.gov

Interactive Table 1: Physicochemical Stability of Placental Ribonuclease Inhibitor

ParameterConditionEffect on PRIReference
pH Optimal range 7.0-8.0Highest inhibitory activity sigmaaldrich.comtinzyme.com
Functional range 5.0-9.0Maintains inhibitory activity sigmaaldrich.com
Temperature > 50°CDenaturation and release of active RNase sigmaaldrich.com
75°C for 10 minComplete inactivation tinzyme.com
Redox State Requires reducing agent (e.g., ≥1 mM DTT)Maintains essential cysteine residues in a reduced state, preserving activity sigmaaldrich.comtinzyme.com
Oxidizing conditions or sulfhydryl reagentsIrreversible inactivation and dissociation from RNase nih.gov
Denaturants Urea, SDSProtein denaturation and inhibition of RNase binding sigmaaldrich.comtinzyme.com

Folding and Binding Dynamics:

The folding pathway of LRR proteins like PRI is a subject of ongoing research. Unlike globular proteins, which fold into a compact core, the linear array of repeats in PRI suggests a more modular or polarized folding mechanism. nih.govnih.gov Studies on other LRR proteins indicate that folding often initiates from an N-terminal capping motif, which then acts as a nucleus for the sequential structuring of subsequent repeats. nih.gov This modularity is underscored by findings that deleting up to two internal LRR modules of PRI does not completely abolish its ability to bind RNase A.

The formation of the PRI-RNase complex is an exceptionally rapid and high-affinity event. The interaction is characterized by extremely low dissociation constants (Kᵢ), signifying a highly stable complex once formed.

Interactive Table 2: Binding Affinity of this compound to Various Ribonucleases

LigandDissociation Constant (Kᵢ)Reference
Bovine Pancreatic Ribonuclease A (RNase A)3 x 10-10 M nih.gov
Bovine Pancreatic Ribonuclease A (RNase A)4 x 10-14 M tinzyme.comtinzyme.com
Human Placental Ribonuclease (PR)9 x 10-16 M nih.gov

Note: Discrepancies in Kᵢ values can arise from different experimental conditions, assay methods, and whether the inhibitor was of native or recombinant origin.

This dynamic interplay between a flexible native state and a highly stable bound conformation is central to PRI's role in cellular processes, allowing it to effectively "scan" for and potently neutralize target ribonucleases.

Compound Index

Biosynthesis, Expression, and Cellular Localization

Gene Structure and Transcriptional Regulation (RNH1 gene)

The gene encoding the human placental ribonuclease inhibitor is known as Ribonuclease/Angiogenin (B13778026) Inhibitor 1 (RNH1). genecards.org It is located on the short arm of chromosome 11 at position 15.5 (11p15.5). wikipedia.org The gene itself spans approximately 12,789 base pairs. genecards.org

The regulation of RNH1 gene expression is complex and involves various transcription factors. Analysis of the RNH1 gene promoter has identified binding sites for several key transcription factors, as detailed in the table below. genecards.org These factors play a crucial role in initiating the transcription of the gene into messenger RNA (mRNA), which is then translated into the PRI protein. Recent studies have also suggested a link between the transcription factor E2F1 and RNH1 in the context of lung adenocarcinoma development. nih.gov

Transcription Factor
AML1a
E47
GATA-1
GR
KLF6
SP1
HDAC2
MGA
ZBTB26
SIX5
POLR2A
HCFC1
CTCF
UBTF
MYC
HIC1
ZNF184
NCOR1
HNRNPUL1
ZNF444
MTA1
DNMT3B
Table 1: Transcription factors with binding sites in the RNH1 gene promoter. genecards.org

Cellular and Tissue Distribution

This compound is found in the cytosol of cells across a wide range of mammalian species. mdpi.com While it effectively inhibits secretory ribonucleases, it is typically not found in extracellular fluids like plasma or saliva. nih.gov

The mammalian placenta and liver are particularly rich sources of ribonuclease inhibitor. nih.gov Historically, these tissues have been the primary sources for the purification of the native protein. nih.gov Purification from human placenta can yield approximately 2 mg of the inhibitor per placenta, while about 6 mg can be isolated per kilogram of wet liver tissue. nih.govnih.gov The high concentration in these tissues suggests a significant role for the inhibitor in regulating RNA metabolism and potentially other processes like the regulation of angiogenin, a protein involved in blood vessel formation. nih.govnih.gov

Significant quantities of ribonuclease inhibitor are also present in human erythrocytes (red blood cells), which are cells that lack a nucleus and functional RNA. nih.gov The protein isolated from erythrocytes is biochemically and immunologically indistinguishable from the placental inhibitor. nih.gov It is estimated that each erythrocyte contains between 15,000 and 35,000 molecules of active inhibitor. nih.gov In these cells, the inhibitor is found uniformly distributed throughout the cytoplasm. nih.gov Studies have suggested a role for the inhibitor in the aging process of erythrocytes, as oxidative stress leads to a loss of its activity and its association with Heinz bodies. nih.gov

While particularly abundant in the placenta and liver, the expression of ribonuclease inhibitor is considered ubiquitous across most mammalian tissues. nih.gov This widespread distribution underscores its fundamental role in cellular function, likely related to the essential process of controlling mRNA turnover. nih.gov Its presence has been documented in various cell types and organs, highlighting its importance in maintaining cellular homeostasis by protecting RNA from degradation by ribonucleases. nih.govnih.gov

Recombinant Expression Systems and Production Methodologies

The biotechnological importance of ribonuclease inhibitors has driven the development of recombinant expression systems to produce large quantities of the protein. mdpi.com

Escherichia coli (E. coli) has been a common host for the recombinant expression of human this compound. nih.govtinzyme.com The expressed recombinant protein is virtually identical to the native PRI in terms of its molecular weight, immunoreactivity, and amino acid composition. nih.gov However, producing soluble and active PRI in E. coli presents challenges. mdpi.com The high cysteine content of the protein makes it prone to oxidation and misfolding, often leading to the formation of insoluble inclusion bodies. wikipedia.orgmdpi.com

Several strategies have been developed to overcome these challenges and improve the yield of active, soluble PRI. These include:

Lowering the production temperature. mdpi.com

Adding reducing agents like dithiothreitol (B142953) (DTT) to the culture medium to maintain the cysteine residues in a reduced state. cyberleninka.ru

Co-expression with chaperonins like GroELS to assist in proper protein folding. mdpi.com

Driving gene expression with a T7 promoter system , which can be tightly regulated to control the rate of protein production. google.com

These optimized methods have significantly increased the yield of recombinant PRI from initial reports of 0.25 mg/L to as high as 15 mg/L of culture. mdpi.comnih.gov

Recombinant Production SystemReported YieldReference
Escherichia coli (initial attempts)0.25 mg/L mdpi.com
Escherichia coli (modified procedures)15 mg/L mdpi.com
Insect Cells (High Five)12 mg/L mdpi.com
Saccharomyces cerevisiae0.2 mg/g wet cells mdpi.com
Table 2: Comparison of recombinant this compound yields in different expression systems.

Expression in Eukaryotic Systems (e.g., Saccharomyces cerevisiae)

The production of recombinant this compound (RI) has been explored in various host systems, including the eukaryotic yeast Saccharomyces cerevisiae. The first successful expression of a recombinant RI in its active form was achieved in this yeast, yielding approximately 0.2 mg of porcine RI per gram of wet cells. nih.gov While this demonstrated the feasibility of producing functional RI in a eukaryotic system, the yield was considered low. nih.gov

Subsequent efforts to express RI in different systems, such as Escherichia coli, also encountered challenges, including low yields and the formation of insoluble inclusion bodies. nih.govnih.govgoogle.com This has made the development of efficient recombinant production systems a significant area of research. One of the most effective recombinant systems developed utilizes the trp promoter in E. coli to drive the expression of porcine RI, achieving a yield of about 10 mg per liter of culture. nih.gov

The choice of expression system can also influence the properties of the resulting RI protein. For instance, RI expressed in insect cells has demonstrated higher thermostability compared to RI produced in other systems. nih.gov This enhanced stability is a desirable characteristic for many biotechnological applications. nih.gov

Table 1: Recombinant Expression of Ribonuclease Inhibitor in Various Systems

Host System Organism Promoter Yield Reference
Eukaryotic Saccharomyces cerevisiae Not Specified 0.2 mg/g wet cells nih.govnih.gov
Prokaryotic Escherichia coli Not Specified 0.25 mg/L culture nih.gov
Prokaryotic Escherichia coli trp promoter ~10 mg/L culture nih.gov
Eukaryotic Insect Cells (High Five) Not Specified Optimized at 2x10⁶ cells/mL nih.gov

Post-Translational Modifications and Their Functional Consequences (excluding phosphorylation status of RI itself)

Post-translational modifications (PTMs) are crucial for regulating protein function, and this compound (RI) is subject to modifications that significantly impact its activity and stability. wikipedia.orgnih.govcusabio.com These modifications can alter a protein's conformation, interactions, and localization within the cell. youtube.comfrontiersin.org

A key post-translational feature of RI is the state of its numerous cysteine residues. Human placental RI contains 30-32 cysteine residues, all of which must be in a reduced state for the protein to maintain its inhibitory activity. nih.govnih.govnih.gov The oxidation of these cysteine residues to form disulfide bonds is a cooperative process that leads to the rapid inactivation of RI. nih.gov This sensitivity to oxidation suggests that RI may play a role in monitoring the cell's redox state. nih.govnih.gov

The oxidation of RI can be triggered by oxidative stress, for example, by agents like hydrogen peroxide. nih.gov This inactivation of RI can release active ribonucleases, which could then participate in cellular processes such as apoptosis. nih.gov This suggests a "redox switch" mechanism where the intracellular redox environment controls ribonuclease activity via the oxidative state of RI. nih.gov

Interestingly, when RI is bound to a ribonuclease, such as RNase A, it exhibits some protection from oxidation. nih.gov The RI-RNase A complex can undergo partial oxidation without complete inactivation of the inhibitor or dissociation of the complex. nih.gov This indicates that the interaction with its target enzyme modulates the susceptibility of RI to oxidative modification.

Efforts have been made to engineer more oxidation-resistant variants of RI for biotechnological applications. For instance, replacing specific adjacent cysteine residues (Cys328 and Cys329) with alanine (B10760859) has been shown to significantly increase the resistance of human RI to oxidation without substantially compromising its affinity for RNase A. nih.gov

Other potential post-translational modifications include glycosylation and ubiquitination. Glycosylation, the attachment of sugar moieties, can influence protein folding, stability, and activity. wikipedia.orgyoutube.com Ubiquitination, the attachment of ubiquitin, primarily targets proteins for degradation. youtube.com While these are common PTMs for many proteins, specific details on the glycosylation or ubiquitination of placental RI are not extensively documented in the provided search results.

Table 2: Post-Translational Modifications of this compound and Their Consequences

Modification Residues Involved Functional Consequence Reference
Oxidation Cysteine Inactivation of inhibitory activity, release of active ribonucleases. nih.govnih.govnih.gov nih.govnih.govnih.gov
Reduction Cysteine Maintenance of inhibitory activity. nih.govnih.govnih.gov nih.govnih.govnih.gov
Alanine Substitution Cys328, Cys329 Increased resistance to oxidation with minimal effect on RNase A affinity. nih.gov nih.gov

Mechanisms of Ribonuclease Inhibition and Specificity

Stoichiometry of Ribonuclease-Inhibitor Complex Formation

The interaction between the placental ribonuclease inhibitor and its target ribonucleases is characterized by a precise molecular ratio. Extensive research, including purification and binding studies, has consistently demonstrated that RI forms a tight, non-covalent complex with ribonucleases in a 1:1 stoichiometry. nih.govsigmaaldrich.comnih.govsigmaaldrich.com This one-to-one binding is fundamental to its inhibitory function, ensuring that one molecule of the inhibitor is sufficient to completely inactivate one molecule of the enzyme. sigmaaldrich.comneb.comneb.com

Kinetics of Ribonuclease-Inhibitor Interaction

The interaction between RI and pancreatic-type ribonucleases is among the strongest known non-covalent protein-protein interactions. nih.gov The kinetics of this binding are defined by an extremely high affinity and very slow dissociation rates, effectively rendering the target ribonuclease inactive.

The binding affinity of RI for various ribonucleases is exceptionally high, with dissociation constants (Ki or Kd) typically falling in the femtomolar (10-15 M) range. nih.govnih.gov For instance, the complex between human RI (hRI) and human angiogenin (B13778026) (Ang) exhibits a Ki value of less than 1 fM. nih.govrcsb.org The interaction with bovine pancreatic ribonuclease (RNase A) is also remarkably strong, with reported Ki values around 4.4 x 10-14 M to 5.9 x 10-14 M. nih.govacs.orgnih.gov The complex formed between human RI and human pancreatic ribonuclease (RNase 1) is even more stable, with a dissociation constant of 2.9 x 10-16 M. nih.gov This ultra-high affinity is comparable to the well-known avidin-biotin interaction. nih.gov

Ribonuclease LigandDissociation Constant (Ki or Kd)Reference(s)
Human Angiogenin (Ang)7.1 x 10-16 M acs.orgnih.gov
Human Pancreatic RNase (PR)/RNase 19 x 10-16 M nih.gov
Human Pancreatic RNase 1 (hRI complex)2.9 x 10-16 M nih.gov
Bovine Pancreatic RNase A4.4 x 10-14 M nih.govacs.org
Bovine Pancreatic RNase A5.9 x 10-14 M nih.gov

The extraordinary affinity of the RI-ribonuclease complex is a result of a rapid association rate and an exceptionally slow dissociation rate. The association rate constant (ka) for the formation of the complex with angiogenin is approximately 1.8 x 108 M-1s-1, and for RNase A, it is 1.7 x 108 M-1s-1. nih.gov

Once formed, the complexes are incredibly stable. The dissociation rate constant (kd) for the RI-angiogenin complex is a mere 1.3 x 10-7 s-1, which corresponds to a half-life of about 60 to 62 days. nih.govacs.org The RI-RNase A complex is slightly less stable, with a kd of 1.5 x 10-5 s-1 and a half-life of 13 hours. acs.org The complex between human RI and human RNase 1 is even more long-lived, with a calculated half-life of 81 days. nih.gov

Ribonuclease LigandAssociation Rate (ka)Dissociation Rate (kd)Complex Half-Life (t1/2)Reference(s)
Human Angiogenin (Ang)1.8 x 108 M-1s-11.3 x 10-7 s-1~62 days nih.govacs.org
Human Pancreatic RNase (PR)1.9 x 108 M-1s-11.8 x 10-7 s-1Not specified nih.gov
Bovine Pancreatic RNase A1.7 x 108 M-1s-11.5 x 10-5 s-113 hours nih.govacs.org
Human Pancreatic RNase 1Not specifiedNot specified81 days nih.gov

Molecular Basis of Specificity for Pancreatic-Type Ribonucleases

The ability of RI to bind a range of different pancreatic-type ribonucleases with high affinity is rooted in its remarkable structural flexibility and its capacity to recognize specific features unique to each enzyme. nih.govnih.gov

The binding interface between RI and its target ribonucleases is extensive, burying a large solvent-accessible surface area, a key contributor to the tight association. nih.gov

RI-RNase A: The complex with RNase A involves the burial of approximately 2550 Ų of accessible surface area. nih.gov The inhibitor interacts with the active site of RNase A, with 28 amino acids from RI forming contacts with 24 residues on the enzyme. nih.gov

RI-Eosinophil-Derived Neurotoxin (EDN): The interface in the RI-EDN complex is even more extensive than those with RNase A or angiogenin and involves a larger set of interactions. nih.gov The contacts show only a modest resemblance to the RI-RNase A complex and very few are replicated from the RI-angiogenin complex. nih.gov

RI-Human RNase 1: The complex between the human forms of RI and RNase 1 reveals 19 intermolecular hydrogen bonds involving 13 residues of RNase 1. nih.gov This is significantly more than the 9-11 hydrogen bonds observed in the complex between porcine RI and bovine RNase A, highlighting the basis for the enhanced stability of the intraspecies complex. nih.govraineslab.com

This demonstrates that RI's broad specificity is not due to recognizing a single conserved motif, but rather its ability to form unique, high-complementarity interfaces with each member of the RNase superfamily. nih.gov

Ribonuclease LigandInteracting Residues (Inhibitor)Interacting Residues (Ribonuclease)Buried Surface Area (Ų)Reference(s)
RNase A2824~2550 nih.govnih.gov
Angiogenin2624~2908 nih.govrcsb.orgnih.gov
Eosinophil-Derived Neurotoxin (EDN)More extensive than RNase A/AngMore extensive than RNase A/AngNot specified nih.gov
Human RNase 1Not specified23 (13 form H-bonds)Not specified nih.govraineslab.com

The stability of the RI-ribonuclease complex is derived from the energetic contributions of key residues at the binding interface, with electrostatic interactions playing a predominant role. nih.govnih.gov

In the RI-angiogenin complex, a significant portion of the binding energy comes from contacts involving the C-terminal segment of RI and the catalytic center of angiogenin, particularly the catalytic residue Lys40. nih.govrcsb.org Mutating this single residue in angiogenin leads to a 1300-fold reduction in binding affinity, underscoring its critical energetic contribution. nih.gov

Role of Ionic Interactions in Complex Stability

The formation and stability of the complex between this compound and ribonucleases are heavily influenced by electrostatic forces. wikipedia.orgnih.gov This is a consequence of the distinct isoelectric points of the two proteins: PRI is a highly acidic protein with a pI of approximately 4.7, while its primary target, bovine pancreatic ribonuclease A (RNase A), is very basic, with a pI of 9.4. researchgate.net This difference in charge creates a strong electrostatic attraction that guides the molecules toward each other and contributes significantly to the stability of the final complex.

Research has identified specific amino acid residues that are critical for these ionic interactions. While the interaction is predominantly electrostatic, not all charged residues play an equal role. nih.gov For instance, modifying all four arginine residues on RNase A does not significantly alter its binding to PRI. researchgate.net In contrast, the lysine (B10760008) residues of RNase A are vital. Chemical modification that removes the positive charge from just three lysine residues can decrease the interaction by as much as 90%. researchgate.net However, if the lysine residues are modified in a way that retains their positive charge (amidination), the binding affinity is reduced but not abolished. researchgate.net This underscores the importance of the positive charge itself, rather than the specific chemical structure of lysine, for the electrostatic interaction.

Site-directed mutagenesis studies on human pancreatic ribonuclease (RNase 1) have further pinpointed key residues. Arginine residues at positions 39 and 91 have been identified as "electrostatic targeting residues," crucial for both the formation and stability of the complex. nih.gov Similarly, studies on RNase A have shown that Lys-1 and Lys-7 at the N-terminal end provide a significant portion of the binding energy through ionic interactions. nih.gov The crystal structure of the complex reveals a high degree of chemical complementarity, with an estimated 18 hydrogen bonds and salt links contributing to the exceptionally tight association. nih.gov

Impact of Ribonuclease Mutations on Inhibitor Binding

The profound effect of single amino acid substitutions in ribonucleases on their binding affinity for PRI highlights the specificity and precision of the interaction. These mutations can disrupt binding by introducing steric hindrance, removing key electrostatic contacts, or altering the local protein structure.

One of the most studied examples involves angiogenin, a homolog of RNase A. The substitution of glutamine for lysine at position 40 (K40Q) in angiogenin results in a 1,300-fold weaker binding affinity (increase in the Kᵢ value). nih.gov This dramatic change is caused by a 3-fold decrease in the association rate and a 440-fold increase in the dissociation rate, suggesting that Lys-40 is critical for forming a stable salt bridge or hydrogen bond with PRI. nih.gov Other mutations in angiogenin, such as the carboxymethylation of His-13 or His-114, also increase the Kᵢ value, albeit to a lesser extent (15-fold). nih.gov

In RNase A, replacing Glycine at position 88 with an arginine residue (G88R) increases the Kᵢ value by 10,000-fold. nih.gov The bulky arginine side chain introduces a steric clash that physically hinders the inhibitor from binding effectively. nih.gov The N-terminal region of RNase A is also a critical binding determinant. Replacing Lys-7 with a neutral residue like S-methyl-cysteine leads to a significant decrease in binding energy. nih.gov The complete removal of the N-terminal 20 amino acids (resulting in S-protein) weakens the binding by 800-fold, demonstrating the cumulative importance of this region for the interaction. nih.gov

Ribonuclease Variant Modification Effect on Inhibitor Binding Fold Change in Affinity (Kᵢ) Reference
AngiogeninK40QDecreases association rate, increases dissociation rate1300-fold weaker nih.gov
AngiogeninCarboxymethylation of His-13 or His-114Increases dissociation rate15-fold weaker nih.gov
RNase AG88RIntroduces steric hindrance10,000-fold weaker nih.gov
RNase AReplacement of Lys-7 with neutral residueLoss of ionic interaction~60-fold weaker nih.gov
S-protein (RNase 21-124)Deletion of N-terminal 20 residuesLoss of major binding energy contribution800-fold weaker nih.gov

Mechanisms of Ribonuclease Inactivation by Inhibitor Binding

Upon forming the high-affinity complex, the this compound effectively neutralizes the ribonuclease through two primary, interconnected mechanisms: direct physical blockage of the enzyme's active site and the induction of conformational changes.

The most direct mechanism of inhibition is the physical obstruction of the ribonuclease's active site. nih.govnih.gov The horseshoe-shaped inhibitor wraps around the ribonuclease, using its concave inner surface, which is rich in parallel beta-sheets and loops, to bind the enzyme. nih.gov This binding interface is extensive, burying approximately 2550 Ų of accessible surface area. nih.gov

Crucially, the inhibitor is positioned in a way that it completely covers the catalytic cleft of the ribonuclease. nih.gov Many of the amino acid residues on the ribonuclease that are essential for binding RNA substrates and for catalysis are the same ones that directly contact the inhibitor. nih.gov For example, key catalytic residues in angiogenin, such as Lys-40, His-13, and His-114, are part of the contact region with PRI, preventing them from participating in the cleavage of RNA. nih.gov While the inhibitor effectively blocks the active site, it only partially mimics the interaction with a nucleotide substrate. For instance, it does not utilize the p1 phosphate-binding pocket of RNase A. nih.gov This steric hindrance is so effective that it prevents RNA molecules from accessing the catalytic machinery of the enzyme, leading to complete inactivation. nih.govnist.gov

The binding event is not a simple lock-and-key interaction; it involves significant conformational adjustments in the inhibitor. nih.gov Upon forming a complex with RNase A, the this compound undergoes a "plastic reorganization" of its entire structure. nih.gov This change is unusual because it does not involve a simple hinge-like motion but rather a more subtle, distributed rearrangement of the inhibitor's flexible, leucine-rich repeat structure. nih.govnih.gov

This conformational flexibility is a key feature of PRI, allowing it to adapt its shape to bind tightly to various ribonucleases despite differences in their surface topographies. nih.gov The ability of the inhibitor to change its conformation upon binding may be a principal reason why it can potently inhibit a diverse range of ribonucleases. nih.gov In contrast to the significant change in the inhibitor, the conformational change observed in the ribonuclease itself is less pronounced. nih.gov The structural stability of the ribonuclease is largely maintained, with the inhibitor adapting to its surface. This induced fit mechanism ensures a high degree of shape and chemical complementarity at the interface, maximizing the contact area and the number of favorable interactions, which ultimately contributes to the extraordinary tightness of the binding. nih.gov

Interaction Aspect Description Reference
Binding Interface The concave, parallel β-sheet region of the inhibitor binds the ribonuclease. nih.gov
Buried Surface Area Approximately 2550 Ų of accessible surface area is buried upon complex formation. nih.gov
Inhibitor Conformation Undergoes a "plastic reorganization" across its entire structure upon binding. nih.gov
Ribonuclease Conformation Experiences a much smaller conformational change compared to the inhibitor. nih.gov
Key Blocked Residues Catalytic residues like His-12, Lys-41, and His-119 in RNase A are covered by the inhibitor. nih.govresearchgate.net

Interactions Beyond Canonical Ribonucleases

Regulatory Interplay with Angiogenin (B13778026) (ANG) Activity

Angiogenin, a potent inducer of blood vessel formation, shares significant structural homology with pancreatic ribonucleases. pnas.org This homology underlies the profound and complex interaction between PRI and ANG.

The binding of placental ribonuclease inhibitor to angiogenin is exceptionally strong, with a dissociation constant (Ki) value reported to be as low as 7.1 x 10⁻¹⁶ M. nih.govacs.orgnih.gov This interaction effectively neutralizes the biological activities of angiogenin. pnas.orgnih.govnih.gov Specifically, the formation of the PRI-ANG complex abolishes both the ribonucleolytic and the angiogenic capabilities of angiogenin. pnas.orgnih.govnih.gov This inhibition is a direct result of PRI physically blocking the active site of angiogenin. acs.org The binding interface between the two proteins is extensive, involving numerous residues from both molecules. nih.gov

The stability of the PRI-ANG complex is remarkable, with a very slow dissociation rate. acs.orgnih.gov This tight binding suggests that PRI can act as a potent endogenous regulator of angiogenin's functions in vivo. pnas.orgnih.gov The interaction is so robust that it has been a focal point for understanding the molecular recognition between proteins. nih.gov

ParameterValueReference
Binding Affinity (Ki) 7.1 x 10⁻¹⁶ M acs.orgnih.gov
Dissociation Rate Constant 1.3 x 10⁻⁷ s⁻¹ acs.org
Half-life of Complex ~60 days acs.org
Mode of Inhibition Competitive acs.org

Beyond simple inhibition, the interaction with PRI modulates the broader biological activities of angiogenin. By sequestering angiogenin, PRI can control its availability for various cellular processes. Recent studies suggest that PRI and angiogenin work together to regulate global protein translation in a cell-type-specific manner. biorxiv.org This indicates a more nuanced regulatory role for PRI than previously understood, extending its influence to fundamental cellular processes like gene expression.

The interaction is also of interest in pathological contexts. Given angiogenin's role in tumor growth and metastasis, the inhibitory function of PRI has been explored for its therapeutic potential. google.comacs.org The ability of PRI to so effectively neutralize angiogenin highlights its potential as a natural anti-angiogenic agent.

Potential Non-Ribonuclease Ligands and Their Functional Implications

While the interaction with the ribonuclease superfamily, including angiogenin, is the most well-characterized function of PRI, there is growing evidence for its interaction with other, non-ribonuclease proteins. The unique horseshoe-shaped structure of PRI, composed of leucine-rich repeats, provides a large surface area ideal for protein-protein interactions, suggesting it may have a broader range of binding partners. nih.govnih.gov

Recent research has identified potential non-ribonuclease ligands for PRI, hinting at its involvement in diverse cellular pathways. For example, PRI has been reported to bind to and inhibit the ER stress sensor IRE1. biorxiv.org Other studies have implicated PRI in processes such as tRNA degradation, microRNA processing, and the inhibition of inflammasome activation, suggesting interactions with proteins involved in these pathways. biorxiv.org However, the direct binding partners and the precise molecular mechanisms governing these potential functions are still under active investigation. The identification and characterization of these non-ribonuclease ligands will be crucial for a complete understanding of the physiological roles of this compound.

Physiological and Pathophysiological Roles

Role in Cellular Protection and RNA Integrity

The primary role of PRI is to act as a cellular guardian, preserving the integrity of RNA molecules that are essential for a myriad of cellular functions. It achieves this by tightly controlling the activity of intracellular ribonucleases that would otherwise indiscriminately degrade RNA.

Placental ribonuclease inhibitor is a potent inhibitor of the ribonuclease A (RNase A) superfamily, which includes enzymes like RNase A, RNase B, and RNase C. eurx.com.plneb.comneb.com It binds to these ribonucleases in a 1:1 molar ratio, forming one of the tightest known non-covalent biological complexes, with an exceptionally low dissociation constant (Ki) in the femtomolar range. sigmaaldrich.comnih.gov This extremely strong binding effectively sequesters and inactivates the ribonucleases, preventing them from degrading cellular RNA molecules such as messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA). pnas.orgpromega.comnih.gov The protective action of PRI is crucial for maintaining the pool of functional RNA required for protein synthesis and other cellular processes. However, it is important to note that PRI does not inhibit all ribonucleases; it is not effective against enzymes such as RNase H, RNase T1, and S1 nuclease. eurx.com.plneb.com

RibonucleaseInhibition by PRIReference
RNase AInhibited eurx.com.plneb.comneb.com
RNase BInhibited eurx.com.plneb.com
RNase CInhibited eurx.com.plneb.com
Human Placental RNaseInhibited eurx.com.plpromega.com
RNase HNot Inhibited eurx.com.plneb.com
RNase T1Not Inhibited eurx.com.plneb.com
S1 NucleaseNot Inhibited eurx.com.plneb.com

Involvement in Angiogenesis and Vascular Development

Beyond its fundamental role in RNA protection, PRI is also implicated in the regulation of angiogenesis, the formation of new blood vessels from pre-existing ones. This function is primarily mediated through its interaction with a potent angiogenic factor called angiogenin (B13778026).

Angiogenin is a protein that, despite being a ribonuclease itself, promotes the formation of new blood vessels. pnas.org Research has demonstrated that human this compound can completely abolish the angiogenic activity of angiogenin. pnas.orgnih.govnih.gov PRI achieves this by binding to angiogenin with extremely high affinity, similar to its interaction with other RNase A family members. pnas.orgnih.gov This binding not only inhibits the ribonucleolytic activity of angiogenin but also blocks its ability to stimulate blood vessel growth. pnas.orgnih.gov This interaction suggests that PRI may act as a natural, in vivo regulator of angiogenin, potentially playing a role in modulating angiogenesis during normal physiological processes and in pathological conditions where angiogenesis is dysregulated. pnas.orgnih.gov

MoleculeInteraction with PRIFunctional OutcomeReference
AngiogeninHigh-affinity bindingInhibition of both ribonucleolytic and angiogenic activity pnas.orgnih.govnih.gov

Functions in Protein Synthesis and Gene Expression Regulation

By safeguarding mRNA integrity and modulating its turnover, PRI directly impacts the process of protein synthesis. Furthermore, recent studies have unveiled a more specific and nuanced role for this inhibitor in the regulation of gene expression at the translational level.

This compound, also known as Ribonuclease Inhibitor 1 (RNH1), has been shown to be a critical regulator of erythropoiesis, the process of red blood cell formation, by controlling the translation of a specific transcription factor. nih.govnih.govbham.ac.uk Studies have revealed that RNH1 binds to the 40S subunit of ribosomes and specifically facilitates the formation of polysomes on the mRNA of the erythroid transcription factor GATA1. nih.govnih.govbham.ac.uk This action enhances the translation of GATA1 mRNA into protein, a crucial step for the maturation of erythroid progenitor cells. nih.gov In the absence of functional RNH1, GATA1 protein levels are significantly reduced, leading to impaired erythropoiesis, even though the levels of GATA1 mRNA remain normal. nih.govnih.gov This highlights an unexpected and vital role for PRI/RNH1 in the transcript-specific control of protein synthesis, demonstrating its ability to regulate the expression of key developmental genes. The addition of placental RNase inhibitor to in vitro protein synthesis systems has also been shown to significantly increase the yield of synthesized proteins, particularly larger ones, by protecting the integrity of the mRNA templates from degradation by contaminating ribonucleases. nih.gov

ProcessRole of PRI/RNH1MechanismKey TargetReference
General Protein SynthesisEnhancementProtection of mRNA from degradationVarious mRNAs nih.gov
ErythropoiesisRegulationBinds to 40S ribosome, facilitates polysome formation on specific mRNAGATA1 mRNA nih.govnih.govbham.ac.uk

Participation in Immune Response and Inflammation

This compound (PRI), also known as Ribonuclease/Angiogenin Inhibitor 1 (RNH1), is a ubiquitously expressed cytoplasmic protein that plays a significant role in modulating innate immune responses and inflammation. Its functions extend beyond the widely recognized inhibition of pancreatic-type ribonucleases, implicating it as a key regulator in complex inflammatory pathways.

Modulation of Inflammasome Activation

Recent research has identified RNH1 as a critical negative regulator of inflammasome activation. nih.gov Inflammasomes are cytosolic multi-protein complexes that, upon sensing pathogen- or damage-associated molecular patterns, trigger the activation of caspase-1, leading to the maturation of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). nih.govlife-science-alliance.org

RNH1 dampens inflammasome activity through a distinct mechanism. life-science-alliance.org Studies using macrophage cell models where RNH1 was deleted showed a marked increase in IL-1β production and caspase-1 activation following stimulation with inflammasome agonists. nih.gov Mechanistically, RNH1 appears to control the protein levels of caspase-1 by facilitating its degradation via the proteasome. nih.govlife-science-alliance.org The absence of RNH1 leads to higher levels of caspase-1, thereby amplifying the inflammatory response. nih.gov This regulatory role is not limited to the NLRP3 inflammasome; loss of RNH1 also enhances activation of the AIM2 and NAIP/NLRC4 inflammasomes. life-science-alliance.org

Furthermore, in the context of viral infections such as COVID-19, RNH1 protein levels have been negatively correlated with disease severity and inflammation, suggesting its protective role in mitigating excessive and potentially harmful inflammatory responses. nih.gov Biallelic variants in the RNH1 gene are also associated with a specific subtype of acute, necrotizing encephalopathy, highlighting its importance in controlling inflammation within the central nervous system. nih.gov

ComponentEffect of RNH1 PresenceOutcome in RNH1 DeficiencyMechanism
Caspase-1Promotes degradation, leading to lower active levelsIncreased activation and protein levelsControls protein levels via proteasome-mediated degradation. nih.govlife-science-alliance.org
IL-1βReduced secretion/productionIncreased production and secretionDownstream effect of reduced Caspase-1 activation. nih.gov
NLRP3 InflammasomeDampens activationEnhanced activation and ASC speck formationNegative regulation of the overall pathway. nih.gov
AIM2/NLRC4 InflammasomesInhibits activationIncreased activationIndicates a broad regulatory role beyond NLRP3. life-science-alliance.org

Role in Host Defense Responses

The primary function of RNH1 is to bind and potently inhibit members of the pancreatic ribonuclease (RNase) A superfamily, and this interaction is central to its role in host defense. nih.govnih.gov Several of these RNases, such as RNase 7, possess direct antimicrobial properties. nih.gov By binding to RNase 7, RNH1 can suppress its ability to act against pathogens like uropathogenic bacteria. nih.gov Similarly, other RNases have demonstrated antiviral activities against enveloped single-stranded RNA viruses. nih.gov RNH1's inhibition of these enzymes suggests it can act as a modulator, potentially preventing unwanted cytotoxicity or regulating the localization and function of these defensive proteins. nih.gov

Conversely, this inhibitory function can be a double-edged sword. During infections, inflammation can lead to the release of extracellular RNases from damaged cells or infiltrating immune cells. nih.govnih.gov In individuals with RNH1 deficiency, this can result in an increased susceptibility to the cytotoxic effects of these RNases, potentially explaining the infection-induced deterioration observed in patients with RNH1-related genetic disorders. nih.govnih.gov Functional analysis of fibroblasts from patients lacking RNH1 showed they were significantly more sensitive to damage from exposure to RNase A. nih.govnih.gov This suggests that a key host defense role of RNH1 is to protect host cells from unregulated, endogenous RNase activity during an inflammatory event.

Implication in Disease Pathogenesis (Research Models)

Through its diverse molecular interactions, RNH1 is implicated in the pathogenesis of a range of diseases, from cancer to developmental disorders, as demonstrated in various research models.

Contributions to Cancer Biology (e.g., lung adenocarcinoma, bladder cancer metastasis)

RNH1 has emerged as a significant factor in the progression of several cancers, often acting as a tumor suppressor.

In bladder cancer , low expression of RNH1 is correlated with a higher metastatic capability. nih.gov Research demonstrates that RNH1 plays a novel role in regulating the Epithelial-to-Mesenchymal Transition (EMT), a key process by which cancer cells gain migratory and invasive properties. nih.govnih.gov Overexpression of RNH1 in bladder cancer cells induces the expression of the epithelial marker E-cadherin while decreasing mesenchymal markers like N-cadherin, Vimentin, Snail, Slug, and Twist. nih.gov This leads to reduced cell proliferation, migration, and invasion. nih.govnih.gov This regulatory function is linked to the Integrin-Linked Kinase (ILK) signaling pathway; RNH1 can decrease the expression of ILK and reduce the phosphorylation of its downstream targets, Akt and GSK3β. nih.gov

Molecular Target/ProcessEffect of RNH1 Overexpression in Bladder Cancer CellsReference
Epithelial-Mesenchymal Transition (EMT)Inhibited nih.govnih.gov
E-cadherinIncreased nih.gov
N-cadherin, Vimentin, Snail, Slug, TwistDecreased nih.gov
Integrin-Linked Kinase (ILK)Decreased expression nih.gov
p-Akt, p-GSK3βReduced phosphorylation nih.gov
Cell Migration and InvasionInhibited nih.gov

In lung adenocarcinoma (LUAD) , RNH1 also appears to have a tumor-suppressive role. nih.gov Its expression is often downregulated in LUAD tissues. nih.gov Mechanistic studies have revealed a link between RNH1 and the transcription factor E2F1. RNH1 inhibits the malignant behavior of LUAD cells by negatively regulating E2F1. nih.gov In vivo studies using tumor formation models in nude mice confirmed that RNH1 overexpression decreased tumor weight, while its knockdown increased it, establishing its function in inhibiting LUAD tumorigenesis. nih.gov

Associations with Developmental Disorders (e.g., congenital cataracts, global developmental delay)

While knockout of the RNH1 gene in mice is embryonically lethal, its role in human development was unknown until recently. nih.gov A rare, autosomal recessive disorder has now been identified, caused by homozygous loss-of-function mutations in the RNH1 gene. nih.govnih.gov This discovery directly links RNH1 deficiency to a specific constellation of developmental abnormalities.

Affected individuals present with a syndrome characterized by congenital cataracts , global developmental delay , myopathy, and episodes of psychomotor regression and seizures, often triggered by infections. nih.govnih.govresearchgate.net The phenotype also includes periodic macrocytic anemia, which aligns with the protein's known role in red blood cell formation. nih.gov This human genetic evidence firmly establishes that RNH1 is critical for the normal development of the lens, brain, and muscle, in addition to its function in the hematopoietic system. nih.gov

Organ System/ProcessPhenotype in Human RNH1 DeficiencyPhenotype in Mouse RNH1 Knockout
EyeCongenital CataractsNot applicable (embryonic lethal)
Nervous SystemGlobal Developmental Delay, Seizures, Psychomotor RegressionNot applicable (embryonic lethal)
MusculoskeletalMyopathyNot applicable (embryonic lethal)
HematopoieticPeriodic Macrocytic AnemiaEmbryonic lethal (E8.5-E10) due to severe anemia/impaired erythropoiesis. nih.gov

Role in Hematopoiesis (e.g., erythropoiesis)

One of the most well-defined physiological roles of RNH1 is in hematopoiesis, specifically in the process of erythropoiesis (red blood cell production). nih.gov Studies have revealed that RNH1 is a ribosome-associated protein essential for the proper development of mature erythroid cells from their progenitors. biorxiv.org

The critical function of RNH1 in this context is the regulation of GATA1 translation. nih.govbiorxiv.org GATA1 is a master transcription factor required for erythroid differentiation. In Rnh1-deficient mouse embryos, while the mRNA levels of Gata1 are normal, the protein levels are significantly reduced, indicating a block at the translational level. biorxiv.org This impairment in GATA1 production leads to a failure of erythropoiesis and severe anemia, causing embryonic death between days E8.5 and E10. nih.govbiorxiv.org More recent work suggests RNH1 and its binding partner, Angiogenin, work together to regulate global protein translation in a cell-type-specific manner, with a pronounced effect in hematopoietic cells. biorxiv.org This is consistent with the macrocytic anemia observed in human patients with RNH1 deficiency, confirming its indispensable and conserved role in erythropoiesis. nih.gov

Compound and Protein Name Index

NameFull Name / Synonym(s)
AktProtein Kinase B
AIM2Absent in Melanoma 2
AngiogeninANG, RNase 5
Caspase-1Interleukin-1 converting enzyme
E-cadherinCadherin-1
E2F1E2F Transcription Factor 1
GATA1GATA Binding Protein 1
GSK3βGlycogen Synthase Kinase 3 Beta
IL-1βInterleukin-1 Beta
IL-18Interleukin-18
ILKIntegrin-Linked Kinase
N-cadherinCadherin-2
NAIPNLR Family Apoptosis Inhibitory Protein
NLRC4NLR Family CARD Domain Containing 4
NLRP3NOD-, LRR- and Pyrin Domain-Containing Protein 3
PRI This compound
RNH1 Ribonuclease/Angiogenin Inhibitor 1
RNase 7Ribonuclease 7
RNase ARibonuclease A
SnailSnail Family Transcriptional Repressor 1
SlugSnail Family Transcriptional Repressor 2
TwistTwist Family BHLH Transcription Factor 1
VimentinVIM

Emerging Links to Viral Infections (e.g., COVID-19 severity)

The placenta acts as a critical barrier against vertical transmission of viruses from mother to fetus. While research into the specific role of this compound (PRI) in viral infections is still emerging, the broader context of the placental response to viruses like SARS-CoV-2 and the known antiviral activities of other ribonucleases provide important insights.

During maternal SARS-CoV-2 infection, the placenta mounts a robust inflammatory and immune response to protect the fetus. nih.gov Studies have shown that while SARS-CoV-2 RNA can be detected in the placenta, vertical transmission to the newborn is relatively rare, suggesting an effective defense mechanism. frontiersin.orgnih.gov Pathological findings in placentas from COVID-19 positive mothers include maternal and fetal vascular malperfusion, thrombus formation, and infiltration of maternal immune cells like macrophages and T cells. nih.govbiorxiv.org

The expression of viral entry factors in the placenta is complex. The canonical receptor for SARS-CoV-2, Angiotensin-Converting Enzyme 2 (ACE2), is expressed at lower levels in term placentas compared to earlier in pregnancy. nih.gov Interestingly, some studies have reported an increase in ACE2 expression in the placentas of women with severe COVID-19, though this did not correlate with higher rates of fetal infection. nih.gov This suggests that factors other than just receptor presence are key to the placental defense.

While direct evidence linking PRI to COVID-19 severity is limited in the current literature, the role of other ribonucleases in antiviral immunity is well-established. The OAS/RNase L pathway is a crucial part of the innate immune response, where upon viral detection, RNase L is activated to degrade both viral and host RNA, thereby inhibiting viral replication. nih.govpandemicpact.org Some viruses, in turn, have developed mechanisms to evade this system. nih.gov Furthermore, certain exogenous ribonucleases have demonstrated antiviral effects against a range of viruses in laboratory settings. nih.gov The high concentration of PRI in the placenta, a key barrier tissue, suggests a potential, though not yet fully elucidated, role in modulating RNA stability and host defense during viral challenges. Studies have noted that in response to SARS-CoV-2, the placenta upregulates the expression of other antiviral proteins, such as Interferon-induced transmembrane (IFITM) proteins, particularly in cases of severe maternal disease. nih.gov

Role in Pregnancy Complications (e.g., pre-eclampsia)

Pre-eclampsia is a serious pregnancy complication characterized by high blood pressure and signs of damage to other organ systems, often the liver and kidneys. Its pathogenesis is strongly linked to abnormal placentation and an imbalance between angiogenic (promoting blood vessel formation) and anti-angiogenic factors. nih.govtuni.fi this compound, in its capacity as an inhibitor of angiogenin, is a key player in this balance. nih.gov

Angiogenin is a potent inducer of angiogenesis. Research has identified that PRI is a powerful antagonist of angiogenin's angiogenic activities. nih.gov Given this relationship, studies have investigated the expression of the PRI gene in pregnancies complicated by pre-eclampsia.

A key study measured the placental expression of the angiogenin inhibitor (PRI) gene in tissue from women with pre-eclampsia compared to those with normal pregnancies. The findings were significant:

The mRNA expression of the PRI gene was markedly increased in the placentas of women with pre-eclampsia. nih.gov

This suggests that an overabundance of PRI could inhibit the pro-angiogenic actions of angiogenin, contributing to the vascular dysfunction and poor placentation characteristic of pre-eclampsia. nih.gov

This finding positions PRI as a potentially important factor in the pathophysiology of this disease. The elevated expression of an anti-angiogenic factor like PRI aligns with the broader understanding of pre-eclampsia, which involves an excess of anti-angiogenic proteins, such as soluble fms-like tyrosine kinase-1 (sFlt-1), and a deficit in pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Placental Growth Factor (PlGF). nih.govyoutube.com

Table 1: Research Findings on this compound (PRI) in Pre-eclampsia

Study FocusPatient CohortKey FindingPotential ImplicationCitation
PRI Gene Expression14 women with pre-eclampsia, 16 normal pregnant controlsmRNA expression of the PRI gene was significantly increased in pre-eclamptic placentas compared to controls.Increased PRI may inhibit angiogenesis, contributing to the pathophysiology of pre-eclampsia. nih.gov

Influence on Ribonuclease-Mediated Cytotoxicity in Disease Models

The innate function of ribonuclease inhibitor (RI) is to protect cells from unregulated ribonucleolytic activity. This protective role becomes a significant factor in the context of certain therapeutic strategies, particularly in cancer models that utilize ribonucleases as cytotoxic agents. nih.govnih.gov

Several members of the ribonuclease A superfamily are toxic to cancer cells. nih.gov A notable example is Onconase®, a ribonuclease from the frog Rana pipiens, which has been evaluated in clinical trials as a cancer chemotherapeutic. nih.govnih.gov The mechanism of action for these cytotoxic ribonucleases involves several steps:

Binding to the cancer cell membrane.

Internalization into the cell, likely via endocytosis. nih.gov

Translocation to the cytosol.

Degradation of cellular RNA, leading to the inhibition of protein synthesis and ultimately cell death (apoptosis). nih.gov

However, for a cytotoxic ribonuclease to be effective, it must overcome the cell's natural defense: the ribonuclease inhibitor. The cytosol of mammalian cells contains high levels of RI, which can bind to invading ribonucleases with extremely high affinity, forming a tight, noncovalent complex that completely blocks the enzyme's active site and renders it harmless. frontiersin.org

Therefore, the efficacy of a ribonuclease-based cancer therapy is critically dependent on its ability to evade the ribonuclease inhibitor. nih.govnih.gov

RI as a Protective Shield: Research demonstrates that RI acts as a primary gatekeeper against ribonuclease-mediated cytotoxicity. frontiersin.org

Evasion is Key: Ribonucleases like Onconase are effective cytotoxins precisely because they are less susceptible to inhibition by human RI compared to human ribonucleases. nih.gov

Modulating Cytotoxicity: In disease models, the level of RI expression can directly influence a cell's susceptibility to treatment. The overproduction of RI in cancer cells has been shown to diminish the potency of certain toxic ribonuclease variants, making the cells less sensitive to the therapy. nih.gov

This dynamic illustrates the crucial influence of this compound (and its cytosolic counterparts) on the effectiveness of disease models that rely on ribonuclease-mediated cell killing. The inhibitor acts as an intracellular sentry, and overcoming this guard is a central challenge in the development of ribonuclease-based therapeutics. frontiersin.org

Evolutionary Biology and Comparative Genomics

Evolutionary Conservation Across Species

Ribonuclease inhibitor is a highly conserved protein within the cytosol of mammalian cells. nih.gov The amino acid sequences of human, porcine, mouse, and rat RI share approximately 66% identity, with many of the differences being conservative substitutions. nih.govnih.gov While RI was once thought to be absent in non-mammalian species, homologs have since been identified and characterized in birds (chicken) and reptiles (anole lizard). nih.govnih.govrice.edu

The discovery of non-mammalian RIs that bind tightly to their own endogenous RNases suggests that the primary role of regulating secretory ribonucleases is a conserved function across these vertebrate classes. nih.gov Despite the presence of secretory ribonucleases in all vertebrates, RI homologs have not been isolated from invertebrates, suggesting its evolution is a vertebrate-specific event. oup.com

Gene Duplication and Divergence of Leucine-Rich Repeat Modules

The structure of the ribonuclease inhibitor is a direct product of evolution by gene duplication. oup.com The protein is composed of alternating A-type (28 residues) and B-type (29 residues) leucine-rich repeat (LRR) units. nih.govnih.gov Genomic analysis of the human RI gene reveals that its intron-exon junctions align precisely with these tandem LRR modules. nih.govoup.com Each exon codes for a structural unit consisting of a β-strand and an α-helix. nih.gov

This modularity suggests that RI evolved through the rapid duplication of its LRR-encoding exons, followed by subsequent divergence of these modules. oup.com This process created a malleable, horseshoe-shaped scaffold ideal for mediating protein-protein interactions. oup.comwikipedia.org These duplicated modules have remained stable and have not homogenized since the divergence of humans, pigs, and mice, allowing for the evolution of broad binding specificity. oup.com Interestingly, not all LRR-containing proteins appear to have evolved via this exon duplication mechanism, suggesting independent evolutionary paths for the LRR motif in different protein families. oup.com

Co-evolutionary Dynamics with Ribonuclease Superfamily Members

There is compelling evidence for the co-evolution of ribonuclease inhibitor and members of the RNase A superfamily. oup.comresearchgate.net The RNase A family has expanded through gene duplication and is known to be evolving rapidly, with many members under positive selection for functional diversification, particularly in roles related to host defense. oup.comresearchgate.net RI has evolved in concert to maintain control over these potentially cytotoxic enzymes. oup.com

The strongest evidence for this co-evolution lies in the binding affinities. RIs from a particular species invariably bind most tightly to the RNases from that same species (cognate RNases). nih.gov This tight, specific interaction is believed to be a safeguard against the unregulated activity of endogenous ribonucleases. oup.comresearchgate.net The subtle changes at the binding interface, driven by this co-evolutionary pressure, account for the diversity in binding affinity observed between species. nih.gov

The co-evolution of RI and RNases has resulted in distinct, class-specific binding patterns. Mammalian RIs bind with exceptionally high affinity to mammalian RNases, with dissociation constants (Kd) in the femtomolar range, making it one of the tightest known biomolecular interactions. nih.govnih.gov However, this high affinity does not extend across evolutionary classes.

Human RI, for example, binds tightly to mammalian ribonucleases but does not effectively inhibit homologous enzymes from chicken liver or frog oocytes. nih.govresearchgate.net Studies have quantified this difference, showing that the interaction between mammalian RIs and avian or reptilian RNases is approximately seven to eight orders of magnitude weaker than the interaction between cognate pairs. nih.gov Furthermore, no detectable binding was observed between the studied RIs and RNases from frogs or fish. nih.gov

Table 1: Dissociation Constants (Kd) of Ribonuclease Inhibitor (RI) and Ribonuclease (RNase) Complexes Across Different Classes. nih.gov
RI SourceRNase SourceClass InteractionDissociation Constant (Kd) in Molar (M)
HumanHumanMammal-Mammal (Cognate)≤ 1 x 10-15
MouseMouseMammal-Mammal (Cognate)≤ 1 x 10-15
BovineBovineMammal-Mammal (Cognate)≤ 1 x 10-15
ChickenChickenAvian-Avian (Cognate)≤ 1 x 10-15
HumanChickenMammal-Avian (Cross-Class)~ 1 x 10-7
ChickenHumanAvian-Mammal (Cross-Class)~ 1 x 10-8
HumanFrogMammal-Amphibian (Cross-Class)No Detectable Binding

Differences in Oxidative Sensitivity Between Mammalian and Non-Mammalian Ribonuclease Inhibitors

A significant functional divergence between mammalian and non-mammalian RIs is their sensitivity to oxidation. nih.gov Ribonuclease inhibitor is a cysteine-rich protein, and its activity is dependent on these residues remaining in a reduced state. nih.govwikipedia.org Upon oxidation, RI unfolds and releases its bound ribonuclease. nih.gov

Comparative studies reveal that mammalian RIs have evolved to be significantly more sensitive to oxidation than their non-mammalian counterparts. nih.govnih.gov When challenged with hydrogen peroxide (H₂O₂), human RI was the most sensitive, followed by mouse and bovine RIs. In stark contrast, chicken and anole lizard RIs were remarkably resistant to oxidation. nih.gov This suggests that while the primary role of non-mammalian RI is the regulation of RNases, mammalian RIs may have acquired a secondary function related to sensing or responding to intracellular redox states. nih.gov

Table 2: Comparative Oxidative Sensitivity of RI·RNase Complexes from Different Species. nih.gov
RI SourceH₂O₂ IC₅₀ (Relative to Human RI) aH₂O₂ IC₅₀ (Relative to Human RI) b
Human1-fold (Most Sensitive)1-fold (Most Sensitive)
Mouse7-fold lower sensitivity10-fold lower sensitivity
Bovine13-fold lower sensitivity12-fold lower sensitivity
Chicken46-fold lower sensitivity147-fold lower sensitivity
Anole56-fold lower sensitivity213-fold lower sensitivity

a Based on dissociation of a fluorescently labeled RNase. b Based on the release of catalytically active RNase.

Phylogenetic Relationships and Structural Homologies with Other LRR-Containing Proteins

Ribonuclease inhibitor is the archetypal member of the leucine-rich repeat (LRR) superfamily of proteins, which are found in all kingdoms of life and are typically involved in mediating protein-protein interactions. nih.govnih.govbiorxiv.org The defining feature of these proteins is the LRR motif, a sequence of 20-29 residues containing conserved leucines that contribute to a hydrophobic core. oup.comnih.gov

Structurally, RI and its close homologs adopt a characteristic non-globular, symmetrical horseshoe shape, which creates a large, solvent-exposed surface for ligand binding. nih.govwikipedia.org This RI-like subfamily of LRR proteins features a parallel β-sheet on the concave face and α-helices on the convex face. wikipedia.orgnih.gov However, the LRR superfamily is diverse, with at least eight subclasses defined by variations in the LRR consensus sequence and the resulting secondary structures between the core β-strands. nih.govnih.gov For example, the TpLRR class of bacterial proteins exhibits a "flipped" curvature, with the β-sheet on the convex side. nih.govresearchgate.net The significant structural differences between LRR subfamilies suggest they have evolved independently from different ancestors rather than a single common one. nih.gov

Methodological Approaches in Ribonuclease Inhibitor Research

Purification and Characterization Techniques

The isolation of pure and active placental ribonuclease inhibitor is a fundamental prerequisite for its detailed biochemical and biophysical analysis. A combination of chromatographic techniques has proven to be highly effective in achieving this.

Ribonuclease-affinity chromatography is a powerful and widely used method for the purification of this compound. This technique leverages the high-affinity and specific interaction between RI and its target ribonucleases, most commonly bovine pancreatic ribonuclease A (RNase A). The fundamental principle involves immobilizing RNase A onto a solid support matrix, such as Sepharose, to create an affinity column.

When a crude cellular extract from the placenta is passed through this column, the ribonuclease inhibitor selectively binds to the immobilized RNase A, while other proteins are washed away. nih.gov This single step can result in a substantial purification of over 1,000-fold. nih.gov The bound inhibitor can then be eluted from the column. For instance, elution with 3 M NaCl at pH 5.0 has been used to recover bound RNase A from an immobilized RI column. nih.gov The high specificity of this interaction allows for the isolation of a highly purified and active inhibitor. In some protocols, the affinity chromatography on Sepharose-RNase A has been optimized to allow for the isolation of placental RI in high yield (2.5 mg per placenta) within two days. nih.gov

It's noteworthy that this method can also be reversed, where purified human placental RI is conjugated to a solid support like CNBr-activated Sepharose to purify ribonucleases. nih.gov

Following initial purification by affinity chromatography, ion-exchange chromatography is frequently employed as a subsequent "polishing" step to achieve a homogenous preparation of this compound. nih.govmdpi.com This technique separates proteins based on their net charge at a specific pH. Placental RI is an acidic protein, which means it carries a net negative charge at neutral pH and will bind to an anion-exchange resin, such as diethylaminoethyl (DEAE)-cellulose or other anion exchangers. nih.govnih.gov

In a typical procedure, the partially purified inhibitor from the affinity step is loaded onto an anion-exchange column. The column is then washed to remove any loosely bound contaminants. Elution of the bound ribonuclease inhibitor is achieved by applying a salt gradient (e.g., NaCl) or by changing the pH of the buffer. wisc.edu This process effectively separates the inhibitor from other proteins with different isoelectric points. The combination of affinity and ion-exchange chromatography has been successfully used to purify placental RI to homogeneity. nih.gov For instance, in some purification schemes, porcine RI was eluted from an anion-exchange column as a single species at a concentration of 0.30 M NaCl. wisc.edu

Biophysical and Structural Determination Methods

Understanding the structure of this compound and the molecular basis of its potent inhibitory activity requires the application of high-resolution biophysical and structural techniques.

X-ray crystallography has been pivotal in revealing the three-dimensional structure of ribonuclease inhibitor and its complexes with various ribonucleases. The structure of porcine RI was the first of a leucine-rich repeat (LRR) protein to be determined by X-ray diffraction analysis. nih.gov This revealed a remarkable horseshoe-shaped molecule composed of alternating α-helices and β-strands. nih.gov

Table 1: Crystallographic Data for hRI-Angiogenin Complex

ParameterValue
Resolution (Å)2.0
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a=65.2, b=78.9, c=173.4
R-factor / R-free0.205 / 0.258
Number of hRI residues in interface26
Number of Angiogenin (B13778026) residues in interface24

This table is generated based on data available for the hRI-Angiogenin complex. nih.gov

Fluorescence spectroscopy is a sensitive technique used to study the binding interactions between this compound and its target ribonucleases. This method can provide information on binding affinities and kinetics. One approach involves monitoring the intrinsic tryptophan fluorescence of the proteins. For example, the binding of angiogenin to placental RI has been probed by observing changes in tryptophan fluorescence. nih.gov

A more direct and facile assay utilizes fluorescein-labeled RNase A variants. nih.gov For instance, a variant like G88R RNase A, which has a reduced affinity for RI, can be labeled with fluorescein. nih.govnih.gov The fluorescence intensity of the labeled RNase A decreases upon binding to RI. nih.gov By titrating RI with the fluorescently labeled RNase A, the equilibrium dissociation constant (Kd) for the complex can be determined. nih.gov This method is particularly useful for complexes with Kd values in the nanomolar range or higher. nih.gov Furthermore, competition assays can be designed where unlabeled ribonucleases compete with the fluorescently labeled RNase A for binding to RI, allowing for the determination of the Kd values for the unlabeled complexes. nih.govnih.gov

Table 2: Fluorescence Assay Parameters for RI-RNase A Interaction

ParameterMethodResult
Kd (RI and fluorescein-labeled G88R RNase A)Direct Titration0.55 ± 0.03 nM
Kd (RI and unlabeled G88R RNase A)Competition Assay0.57 ± 0.05 nM
kd (dissociation rate constant for RI and fluorescein-labeled G88R RNase A)Dissociation Monitoring(7.5 ± 0.4) x 10⁻³ s⁻¹

This table is generated based on data from fluorescence-based assays. nih.gov

Circular dichroism (CD) spectroscopy is a valuable tool for assessing the secondary structure and conformational integrity of this compound. The CD spectrum of a protein in the far-UV region (typically 190-250 nm) provides information about its α-helical, β-sheet, and random coil content. Biophysical analyses of engineered RI-like proteins have shown that they exhibit CD spectra characteristic of the wild-type inhibitor, indicating that they have folded correctly and possess a similar secondary structure. nih.gov This demonstrates the utility of CD spectroscopy in validating the structural integrity of both native and modified ribonuclease inhibitors.

While other spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy have been applied to analyze whole placental tissues, their specific application to the purified this compound is less commonly documented in the primary literature. nih.gov The focus within biophysical studies of the purified inhibitor has predominantly been on techniques like CD spectroscopy to confirm its structural properties.

Molecular and Cell Biology Techniques

The gene for human this compound (PRI) has been successfully cloned and expressed in various host systems to produce large quantities of the protein for research. This is a fundamental step that enables detailed biochemical and structural studies.

Expression in Escherichia coli : The cDNA sequence for human PRI has been cloned into expression vectors and produced in E. coli. google.com This method allows for high-yield production of the recombinant protein. google.comwisc.edu However, challenges such as protein insolubility and the need to maintain the correct redox potential have been noted. nih.gov To overcome these issues, researchers have developed strategies like using specific E. coli strains and optimizing lysis procedures. wisc.edu Commercially available recombinant human placental RNase inhibitors are often produced in E. coli. tinzyme.comgenebiosystems.comeurx.com.plneb.compromega.comsigmaaldrich.com

Expression in Insect Cells : A more recent approach involves the use of the baculovirus-insect cell expression system. nih.gov This system has been shown to produce high levels of soluble and stable recombinant PRI. nih.gov One study reported a yield of 12 mg of native PRI per liter of culture from baculovirus-infected High Five cells. nih.gov The PRI produced in insect cells also demonstrated higher thermal stability compared to that produced in E. coli. nih.gov

The ability to produce recombinant PRI has been instrumental in its characterization and its use in various molecular biology applications, such as protecting RNA from degradation during cDNA synthesis and in vitro transcription. tinzyme.comnih.gov

Site-directed mutagenesis is a powerful technique used to understand the structure-function relationships of proteins by altering specific amino acids. In the context of PRI, this method has been crucial for identifying the residues and domains essential for its interaction with ribonucleases like angiogenin and RNase A. pnas.orgpnas.orgnih.gov

Systematic deletion of the leucine-rich repeat (LRR) units of PRI has revealed that the binding site for ribonucleases is not confined to a single repeat but likely involves a combination of several repeats and terminal segments. pnas.org For instance, deleting certain repeat units can abolish inhibitory activity while retaining binding capability, suggesting a modular structure for the inhibitor. pnas.org

Studies have also focused on specific amino acid residues. For example, mutagenesis has shown that while the phenyl group of tyrosine 434 in PRI interacts with both angiogenin and RNase A, the hydroxyl group of tyrosine 437 interacts with RNase A, and its phenyl group contacts angiogenin. nih.gov This highlights the subtle differences in how PRI recognizes and binds to different, yet structurally related, ribonucleases. pnas.orgnih.gov

The process typically involves introducing specific mutations into the PRI gene, expressing the mutant proteins in a host system like E. coli, and then purifying them for functional analysis. pnas.org The functional consequences of these mutations are then assessed by measuring their binding affinity and inhibitory activity against target ribonucleases. pnas.orgpnas.org

Real-time quantitative polymerase chain reaction (RT-qPCR) is a sensitive technique used to measure the expression levels of specific genes. In the context of PRI, RT-qPCR has been employed to investigate its expression in different physiological and pathological conditions.

One significant application has been in the study of pre-eclampsia, a pregnancy disorder. Research has shown that the mRNA expression of the angiogenin inhibitor gene, which is another name for the this compound, is significantly increased in the placentas of women with pre-eclampsia compared to those with normal pregnancies. nih.gov In these studies, placental tissue is collected, and the total RNA is extracted. nih.gov The expression of the PRI gene is then quantified using RT-qPCR, with the results often normalized to a reference gene like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to ensure accuracy. nih.gov

This technique provides valuable insights into the potential role of PRI in various biological processes and diseases. nih.gov The ability to accurately quantify its expression levels helps in understanding its regulation and its correlation with different cellular states.

In vitro transcription and translation systems are powerful tools for studying gene expression and protein function in a controlled, cell-free environment. nih.govpromega.combiorxiv.org These systems are particularly useful for functional assays of PRI, as they allow researchers to assess its ability to inhibit ribonucleases and protect RNA transcripts from degradation. promega.comnih.govpromega.com

In a typical assay, a DNA template containing a gene of interest is transcribed into RNA using a specific RNA polymerase (e.g., T7, SP6). promega.com This newly synthesized RNA can then be translated into a protein. The inclusion of PRI in these reactions helps to prevent the degradation of the RNA by any contaminating ribonucleases, thereby increasing the yield of both the RNA and the resulting protein. eurx.com.plpromega.compromega.com

The effectiveness of PRI in these systems is a key measure of its function. nih.gov Commercial preparations of recombinant PRI are widely used in molecular biology kits for applications such as cDNA synthesis, RT-PCR, and in vitro transcription/translation. promega.compromega.com These systems provide a platform to test the activity of PRI and to screen for factors that might modulate its inhibitory function.

Computational and Modeling Approaches

While specific molecular dynamics (MD) simulation studies focused solely on this compound were not found in the provided search results, the principles of this technique are highly relevant to understanding its interaction with ribonucleases. MD simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach can provide detailed insights into the dynamics of protein-protein interactions, complementing experimental data from techniques like X-ray crystallography and site-directed mutagenesis.

For a system like the PRI-ribonuclease complex, MD simulations could be used to:

Visualize the dynamic changes that occur upon binding, such as conformational shifts in both the inhibitor and the ribonuclease. The crystal structure of the porcine RI-RNase A complex, for instance, shows that RI flexes upon binding to RNase A. nih.gov

Analyze the network of interactions at the binding interface, including hydrogen bonds and hydrophobic contacts, and assess their stability over time.

Understand the energetic landscape of the binding process, providing insights into the remarkable tightness of the interaction, which has an inhibition constant (Ki) in the femtomolar range. genebiosystems.comnih.gov

Given the detailed structural information available for the PRI-ribonuclease complex, MD simulations represent a powerful, yet to be fully exploited, avenue for gaining a deeper, atomistic understanding of this critical protein-protein interaction.

Bioinformatic Analyses for Sequence and Structure Predictions

Bioinformatic analyses have been instrumental in elucidating the structural and functional characteristics of this compound (PRI). These computational approaches allow for the prediction of protein structure and function from its amino acid sequence, providing a powerful tool for understanding the molecular basis of its inhibitory activity.

The primary structure of human this compound was first determined from its complementary DNA (cDNA). nih.gov This foundational work revealed that the mature protein consists of 460 amino acids, with a calculated molecular mass of 49,847 g/mol . nih.gov Subsequent analysis of the amino acid sequence identified the presence of seven direct internal repeat units, each 57 amino acids in length. nih.gov These repeats, which show an average identity of 39% between any two units, are a hallmark of the leucine-rich repeat (LRR) family of proteins. nih.govnih.gov Leucine (B10760876) is the most abundant amino acid in PRI, making up 18% of its residues. nih.gov

Sequence Alignment and Homology

Comparative sequence analysis of ribonuclease inhibitors from different species, including humans, pigs, mice, and rats, has revealed a high degree of conservation for many residues, particularly the cysteine residues. nih.gov Of the 32 cysteine residues in human PRI, at least 30 are in the reduced form, and 27 are conserved across these species, suggesting a crucial role in maintaining the protein's structural integrity. nih.govnih.gov

Bioinformatic alignments have been critical in identifying two distinct types of alternating repeats within the LRR structure: A-type (28 residues) and B-type (29 residues). nih.gov These detailed sequence comparisons have also been used to pinpoint residues that are crucial for the interaction with its target ribonucleases, such as angiogenin (ANG) and pancreatic ribonuclease (RNase A). nih.gov For instance, by aligning the sequences of RIs from different species, researchers have been able to identify conserved residues that form the binding interface. nih.gov

Feature Human this compound Reference
Number of Amino Acids 460 nih.gov
Molecular Mass 49,847 g/mol nih.gov
Leucine Content 18% nih.gov
Number of Cysteine Residues 32 nih.gov
Number of Leucine-Rich Repeats 7 (57 amino acids each) nih.gov

Structure Prediction and Modeling

The repetitive nature of the LRR domain in PRI results in a distinctive non-globular, horseshoe-like structure. nih.gov This unique architecture, first revealed by X-ray crystallography of porcine RI, provides a large, concave surface for binding to ribonucleases. nih.gov Bioinformatic modeling studies have indicated that the specific type of LRR found in RI cannot be substituted with LRRs from other protein subfamilies, highlighting the specificity of the structure. nih.gov

Computational models have been invaluable in understanding the specifics of the RI-ribonuclease interaction. For example, the crystal structure of the human RI in complex with angiogenin revealed a large binding interface involving 26 residues from RI and 24 from angiogenin. nih.gov A significant portion of these interactions involves the C-terminal region of RI (residues 434-460) and the active site of angiogenin, particularly the catalytic residue Lys40. nih.gov

Furthermore, bioinformatic analyses have been employed to investigate the differences in binding affinity between RIs and ribonucleases from various species. nih.gov By combining structural data with computational and bioinformatic analyses, researchers have identified specific residues that contribute to the differential affinity for various ribonucleases. nih.gov These predictive models are essential for guiding site-directed mutagenesis studies to experimentally validate the functional importance of specific amino acids.

Parameter Value/Description Reference
Overall Structure Horseshoe-like nih.gov
Structural Domain Leucine-Rich Repeat (LRR) nih.gov
Binding Interface with Angiogenin 26 residues from RI, 24 from Angiogenin nih.gov
Key RI Binding Region C-terminal segment (residues 434-460) nih.gov

Biotechnological and Research Applications

Laboratory Reagent for RNA Protection

The primary application of placental ribonuclease inhibitor in a research setting is the protection of RNA from ubiquitous and resilient RNase enzymes. thermofisher.com Small amounts of RNase contamination, often introduced from laboratory equipment, reagents, or co-purified with RNA isolates, can compromise experimental outcomes. thermofisher.com Placental RI binds to common RNases like RNase A, RNase B, and RNase C with extremely high affinity in a 1:1 ratio, forming one of the tightest known biomolecular complexes. qiagen.comneb.com This non-covalent interaction effectively blocks the active site of the RNase, preventing RNA degradation. nih.gov Notably, it does not inhibit other nucleases such as RNase H, RNase T1, S1 Nuclease, or polymerases, ensuring its compatibility with many enzymatic reactions involving RNA. neb.comsigmaaldrich.com

During the synthesis of complementary DNA (cDNA) from an mRNA template, the integrity of the initial RNA is paramount for generating full-length and accurate cDNA copies. Placental RI is routinely included in reverse transcription reactions to inhibit any contaminating RNases that could degrade the mRNA template before or during the synthesis process. sigmaaldrich.comtinzyme.com By ensuring the stability of the mRNA, the inhibitor helps to maximize the yield and quality of the resulting cDNA, which is crucial for downstream applications such as cloning and quantitative PCR. qiagen.com

In vitro transcription and translation systems are essential for studying gene expression and producing proteins outside of a living cell. The core components of these systems, including the RNA template (for translation) and the newly synthesized RNA transcripts, are highly susceptible to RNase degradation. The inclusion of placental RI is a standard practice to protect these RNA molecules, thereby ensuring the synthesis of full-length transcripts and functional proteins. sigmaaldrich.compromega.com It is compatible with the components of these systems, including RNA polymerases and rabbit reticulocyte lysates, and does not interfere with the translational machinery. neb.compromega.comnih.gov

Table 1: Compatibility of this compound with Common Molecular Biology Enzymes
EnzymeInhibition by Placental RIApplication Context
RNase A, B, CYesGeneral RNA Protection
Taq DNA PolymeraseNoRT-PCR
M-MLV Reverse TranscriptaseNocDNA Synthesis
SP6, T7, T3 RNA PolymerasesNoIn vitro Transcription
RNase HNocDNA Synthesis (Second Strand)
RNase T1NoSpecific RNA Digestion Protocols

The process of isolating RNA from cells and tissues is fraught with the risk of RNase-mediated degradation, which can significantly reduce the yield and quality of the extracted RNA. Placental RI is often included in lysis buffers during RNA extraction to immediately inactivate the endogenous RNases released upon cell disruption. qiagen.com This rapid inhibition is critical for preserving RNA integrity from the very first step of the isolation procedure, leading to a higher yield of full-length, intact RNA suitable for sensitive downstream analyses. qiagen.com

The accuracy and reliability of quantitative gene expression analysis techniques like reverse transcription-polymerase chain reaction (RT-PCR) and microarrays depend entirely on the quality of the starting RNA. Degradation of mRNA can lead to an underestimation of gene expression levels. Placental RI is used during the initial RNA isolation and in the subsequent enzymatic steps of these procedures, such as the reverse transcription step in RT-PCR, to prevent RNA degradation. qiagen.comsigmaaldrich.com This ensures that the quantitative data accurately reflects the true abundance of the transcripts in the original sample.

Polysome profiling is a technique used to study translational activity by separating mRNAs based on the number of ribosomes they are associated with. A significant challenge in this procedure is the high level of RNase activity associated with ribosomes, which can degrade the mRNA and disrupt the polysome complexes. nih.gov The addition of RNase inhibitors like placental RI to the lysis buffers and sucrose gradients is crucial for maintaining the integrity of the polysomes during fractionation. nih.govbiorxiv.org This allows for the accurate analysis of translationally active mRNAs. nih.gov

Protein Engineering Scaffold for Novel Biomolecular Interactions

Beyond its role as a guardian of RNA, the unique structure of this compound has made it a valuable scaffold in the field of protein engineering. nih.gov Its architecture is characterized by a series of leucine-rich repeats (LRRs), which are repeating structural units that assemble into a distinctive non-globular, horseshoe-shaped structure. nih.gov This LRR framework provides a large, solvent-exposed surface area that is ideal for mediating protein-protein interactions. nih.gov

Researchers have exploited this natural scaffold to design and engineer novel proteins with tailored binding specificities. The repeating nature of the LRR modules allows for a modular approach to protein design, where individual repeats can be modified, inserted, or deleted to alter the surface of the protein and create new binding sites for target molecules. nih.gov This has led to the development of custom binding proteins that can target molecules other than RNases. The remarkable stability and high affinity of the interaction between RI and its target RNases serve as a paradigm for creating other strong and specific biomolecular interactions. nih.gov The study of the RI-RNase complex provides a detailed blueprint for understanding the principles of protein-protein recognition, guiding efforts to engineer new proteins for therapeutic and diagnostic applications. rcsb.org

Table 2: Key Properties of Human this compound for Research Applications
PropertyValue/DescriptionSignificance
Molecular Mass~50 kDaStandard protein size, well-characterized. qiagen.comsigmaaldrich.com
StructureHorseshoe-shaped, composed of Leucine-Rich Repeats (LRRs)Provides a large surface area for protein-protein interactions. nih.gov
Target SpecificityInhibits RNase A, RNase B, RNase CProtects against common and aggressive RNases. neb.com
Binding Affinity (Ki for RNase A)~4 x 10-14 MForms an extremely tight, essentially irreversible complex. nih.govsigmaaldrich.com
Mechanism of InhibitionNon-competitive, 1:1 binding ratioEffectively sequesters and inactivates RNase molecules. qiagen.comtinzyme.com
Optimal pH RangepH 7-8Active under typical molecular biology reaction conditions. sigmaaldrich.comtinzyme.com
DTT RequirementRequires at least 1 mM DTT to maintain activityThe reduced state of its many cysteine residues is essential for function. tinzyme.com

Development of Modified Inhibitors with Altered Specificity or Stability

The remarkable affinity and specificity of this compound (RI) for certain members of the ribonuclease A (RNase A) superfamily have made it a significant subject of protein engineering research. Efforts to develop modified versions of RI have primarily focused on two key areas: altering its binding specificity to different ribonucleases and enhancing its stability, particularly against oxidation. These modifications are pursued to create valuable tools for biochemical research and to develop potential therapeutic agents.

Altering Specificity through Mutagenesis

The ability of RI to distinguish between various members of the RNase A superfamily, despite their structural similarities, has prompted investigations into the molecular basis of this specificity. By modifying specific amino acid residues, researchers have been able to modulate the inhibitor's affinity for different target ribonucleases.

Site-specific mutagenesis studies have been instrumental in identifying the key residues in RI responsible for its interaction with angiogenin (B13778026) (ANG) and RNase A. These studies have revealed that the binding interfaces for these two ribonucleases on RI, while overlapping, are not identical. For instance, mutagenesis of RI residues that form strong contacts with RNase A has been shown to have varied effects on its affinity for ANG, highlighting the distinct nature of these interactions nih.gov.

One approach to modifying specificity involves "modular mutagenesis," where entire leucine-rich repeat (LRR) units of the inhibitor are deleted. Research has shown that the deletion of certain repeat units can result in mutant inhibitors that still bind to and inhibit RNase A. Specifically, the deletion of repeat units 3 and 4, or repeat unit 6, yields active inhibitors, suggesting that the primary binding site for RNase A resides in the remaining repeats (1, 2, 5, and 7) and the terminal segments of the protein nih.gov. This modular nature allows for the potential creation of inhibitors with novel specificities by combining different repeat units.

Further detailed analysis of the RI-ANG complex has identified that a significant portion of the binding energy comes from the interaction between the C-terminal segment of RI (residues 434-460) and the active site of angiogenin, particularly involving Lys40 of the nuclease rcsb.org. This indicates that modifications within this "hot spot" on RI could dramatically alter its specificity.

The following table summarizes key findings from mutagenesis studies aimed at altering the specificity of this compound.

RI ModificationTarget RibonucleaseObserved Effect on Binding AffinityReference
Deletion of LRR 3 and 4RNase ARetains binding and inhibitory activity nih.gov
Deletion of LRR 6RNase ARetains binding and inhibitory activity nih.gov
Mutations at the RI-RNase A interfaceAngiogeninRelatively minor changes in binding affinity, indicating distinct binding sites. nih.gov

Enhancing Stability

A significant limitation of wild-type RI for certain biotechnological applications is its sensitivity to oxidation due to its high cysteine content (32 residues in human RI). The oxidation of these cysteine residues can lead to the inactivation of the inhibitor. Consequently, considerable research has been directed towards creating more stable variants of RI that are resistant to oxidative inactivation.

Studies have shown that the thermostability of RI increases significantly upon binding to a cognate ribonuclease nih.gov. This stabilization is correlated with the binding affinity (Kd) for that particular RNase. However, unbound RI remains susceptible to thermal denaturation and oxidation.

A key strategy to enhance stability has been the site-directed mutagenesis of cysteine residues. Research has demonstrated that replacing specific, adjacent cysteine residues with alanine (B10760859) can significantly increase the inhibitor's resistance to oxidation without substantially compromising its affinity for RNase A. For example, the C328A/C329A double mutant of human RI was found to be 10- to 15-fold more resistant to oxidation. The single variants, C328A and C329A, also showed similar increases in oxidation resistance, suggesting that the formation of a disulfide bond between these adjacent cysteines is a critical step in the inactivation pathway. In contrast, mutations of other adjacent cysteines, such as C94A/C95A, also increased oxidation resistance but to a lesser extent and with a greater negative impact on RNase A affinity.

Furthermore, the expression of human placental RI in different systems, such as baculovirus-infected insect cells, has been shown to yield a protein with higher thermal stability compared to commercially available RI produced in E. coli mdpi.com. This suggests that post-translational modifications or folding environments can also influence the inhibitor's stability.

The following table presents data on modified placental ribonuclease inhibitors with enhanced stability.

RI VariantModificationKey FindingReference
C328A/C329A hRIReplacement of adjacent cysteines with alanines10- to 15-fold increase in resistance to oxidation with little effect on affinity for RNase A.
C328A hRISingle cysteine to alanine substitutionIncreased oxidation resistance, suggesting prevention of Cys328-Cys329 disulfide bond formation.
C329A hRISingle cysteine to alanine substitutionIncreased oxidation resistance, suggesting prevention of Cys328-Cys329 disulfide bond formation.
C94A/C95A hRIReplacement of adjacent cysteines with alaninesIncreased oxidation resistance to a lesser extent and decreased affinity for RNase A.
Recombinant hRI (insect cells)Expression in a baculovirus systemHigher thermal stability compared to E. coli-produced RI. mdpi.com

Future Directions and Emerging Research Avenues

Elucidation of Complete Biological Significance Beyond Ribonuclease Inhibition

While the primary role of PRI is to inhibit ribonucleases, its high abundance in the cytoplasm, even in cells lacking secreted ribonucleases, suggests functions beyond this canonical role. nih.govnih.gov Future research will likely focus on delineating these non-canonical functions.

Key Research Areas:

Regulation of Angiogenesis: PRI is a potent inhibitor of angiogenin (B13778026), a protein that stimulates the formation of new blood vessels. nih.govnih.govpnas.orgsigmaaldrich.com The extremely tight binding between PRI and angiogenin suggests a physiologically relevant control mechanism. pnas.org Further investigation is needed to understand the in vivo dynamics of this interaction and its implications for both normal physiological processes and diseases characterized by abnormal angiogenesis, such as cancer. nih.govsigmaaldrich.com

Translational Control: Recent studies have implicated RNH1 in the regulation of protein synthesis. It has been found associated with polysomes and 40S ribosomal subunits, suggesting a role in mRNA-specific translation. nih.govencyclopedia.pub For instance, RNH1 facilitates the translation of the erythroid transcription factor Gata1 mRNA, which is crucial for red blood cell formation. nih.gov The angiogenin-RNH1 system may also contribute to ribosomal heterogeneity and transcript-specific translation, a key emerging area in gene expression regulation. encyclopedia.pub

Stress Response and Redox Homeostasis: PRI contains a large number of cysteine residues (32 in human PRI) that must be in a reduced state for the inhibitor to be active. nih.govnih.gov This has led to the hypothesis that PRI may function as a cellular sensor for oxidative stress. nih.govnih.gov Under oxidative conditions, PRI becomes inactivated, potentially releasing active ribonucleases. nih.gov Future studies should explore the role of PRI in monitoring and responding to the cellular redox state, particularly in the context of aging and diseases associated with oxidative stress. nih.gov

MicroRNA Biogenesis and Function: Emerging evidence suggests a role for RNH1 in the processing and function of microRNAs (miRNAs). encyclopedia.pub For example, in the nucleus, RNH1 can interact with the Drosha complex to influence the processing of specific pri-miRNAs. encyclopedia.pub It has also been shown to regulate the mRNA levels of the mechanistic target of rapamycin (B549165) (mTOR) by enhancing the interaction of certain miRNAs with the mTOR mRNA's 3' untranslated region (3'UTR). nih.govencyclopedia.pub

Exploration of Novel Physiological Ligands and Interaction Networks

The unique horseshoe-shaped structure of PRI, formed by leucine-rich repeats (LRRs), provides a large surface area for protein-protein interactions. nih.govnih.gov This suggests that PRI may interact with a wider range of proteins than currently known.

Future research should aim to:

Identify Novel Binding Partners: Employing advanced proteomic techniques, such as co-immunoprecipitation coupled with mass spectrometry, will be crucial to identify new physiological ligands of PRI. This will help to build a comprehensive interaction network and uncover novel cellular pathways regulated by the inhibitor.

Characterize Interaction Dynamics: For newly identified interactors, it will be essential to characterize the binding affinity, kinetics, and structural basis of the interaction. This will provide insights into the functional consequences of these interactions. For example, the tumor suppressor protein PTEN has been shown to competitively interact with RNH1, affecting miRNA processing. nih.govencyclopedia.pub

Investigate Cell-Type Specific Interactions: The expression and function of PRI and its binding partners can vary between different cell types. biorxiv.orgashpublications.org Recent studies indicate that RNH1 and angiogenin collaboratively regulate global translation in a cell-type-specific manner, with distinct outcomes in hematopoietic versus non-hematopoietic cells. biorxiv.org Future research should explore the cell-type-specific interaction networks of PRI to understand its diverse physiological roles.

Advanced Structural and Computational Studies of Complex Dynamics

The crystal structures of PRI in complex with various ribonucleases, including angiogenin and ribonuclease A, have provided significant insights into the molecular basis of their interaction. nih.govrcsb.orgnih.govrcsb.org However, these are static snapshots, and a deeper understanding of the dynamic nature of these complexes is needed.

Future research in this area should include:

High-Resolution Cryo-Electron Microscopy (Cryo-EM): This technique can be used to determine the structures of larger PRI-containing complexes that may be difficult to crystallize, providing a more holistic view of its interactions within the cellular machinery.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed information about the conformational changes and dynamics of PRI and its complexes. arxiv.org These simulations can help to understand how post-translational modifications or the binding of other ligands might allosterically regulate PRI's inhibitory activity and its interactions with other proteins. arxiv.org

Integrative Structural Biology: Combining data from various experimental techniques (e.g., X-ray crystallography, cryo-EM, NMR spectroscopy) with computational modeling will be key to generating comprehensive models of PRI's dynamic interactions. arxiv.org

Investigation of Post-Translational Regulation in Diverse Cellular Contexts

Post-translational modifications (PTMs) are crucial for regulating the function, localization, and stability of proteins. While the importance of the reduced state of cysteine residues for PRI activity is known, other PTMs and their roles in regulating PRI are largely unexplored. nih.gov

Future research should focus on:

Identifying and Characterizing PTMs: A systematic analysis of PRI for various PTMs, such as phosphorylation, ubiquitination, and acetylation, in different cellular contexts (e.g., under stress conditions, during different phases of the cell cycle) is needed.

Functional Consequences of PTMs: Once identified, the functional impact of specific PTMs on PRI's ribonuclease inhibitory activity, its interaction with other proteins, and its subcellular localization should be investigated. For instance, PTMs could modulate the shuttling of RNH1 between the nucleus and the cytoplasm, which is known to be regulated by cellular stress. nih.govnih.gov

Role in Disease: Dysregulation of PTMs of PRI could be involved in the pathogenesis of various diseases. For example, alterations in PRI's PTMs might affect its ability to regulate angiogenin, thereby contributing to cancer progression.

Development of Research Tools Based on Inhibitor Properties

The exceptional affinity and specificity of PRI for certain ribonucleases make it an invaluable tool in molecular biology research for protecting RNA from degradation. thermofisher.commdpi.comnih.gov Its unique properties can be further exploited to develop novel research tools.

Potential avenues for development include:

Engineered Inhibitors with Altered Specificity: By using protein engineering and directed evolution, it may be possible to create PRI variants with altered specificity for different ribonucleases or even other proteins. This could lead to the development of highly specific inhibitors for research and therapeutic purposes.

PRI-based Biosensors: The tight and specific binding of PRI to its targets could be harnessed to develop sensitive biosensors for detecting the presence and activity of specific ribonucleases in biological samples.

Therapeutic Applications: Given its ability to inhibit angiogenin, there is potential for developing PRI-based therapeutics to treat diseases characterized by excessive angiogenesis, such as cancer. nih.govsigmaaldrich.com Furthermore, engineered ribonucleases that can evade PRI are being explored as potential cancer therapies. wikipedia.org Understanding the intricacies of the PRI-ribonuclease interaction is crucial for the rational design of such therapeutic agents. nih.gov Recombinant PRI, particularly variants with enhanced stability, is also being considered as an additive to improve the stability of mRNA-based vaccines. mdpi.comnih.gov

Q & A

Q. What is the structural mechanism by which PRI inhibits ribonucleases?

PRI inhibits RNases via a non-competitive mechanism, binding them in a 1:1 stoichiometric ratio through its leucine-rich repeat (LRR) structure. The concave β-sheet region of PRI forms electrostatic interactions and hydrogen bonds with the RNase active site, blocking substrate access. Crystal structures reveal 18 hydrogen bonds/salt bridges in the PRI-RNase A complex, contributing to a binding affinity (Ki) as low as 10⁻¹⁶ M . This structural plasticity allows PRI to inhibit RNase A, B, C, and angiogenin but not RNases with divergent active sites (e.g., RNase T1, H) .

Q. In which experimental workflows is PRI supplementation critical?

PRI is essential in:

  • cDNA synthesis : Add 0.5–1 U/μL to reverse transcription reactions to protect RNA templates .
  • RT-PCR : Include in both reverse transcription and PCR steps when using heat-labile enzymes .
  • In vitro transcription : Use 2 U/μL to prevent RNA degradation during synthesis .
    Validate efficacy via RNase activity assays (e.g., fluorogenic substrates like 6-FAM-dArUdAdA) .

Q. Why does PRI fail to inhibit certain ribonucleases like RNase H or T1?

Structural incompatibility prevents binding: RNase H and T1 lack the conserved active-site residues and surface topology required for PRI interaction. For example, RNase T1 has a divergent catalytic pocket with substituted residues at positions critical for PRI binding .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities (Ki) of PRI?

Variations in Ki values arise from experimental conditions (e.g., ionic strength, pH) and RNase isoforms. For example:

RNase TargetKi (M)ConditionsReference
RNase A4.4×10⁻¹⁴0.1 M NaCl, pH 6
Placental RNase9×10⁻¹⁶Competition assays
Angiogenin7.1×10⁻¹⁶Scavenger-based dissociation
Standardize assays using surface plasmon resonance (SPR) or stopped-flow kinetics under controlled buffer conditions .

Q. What methodologies are optimal for characterizing PRI-RNase binding dynamics?

  • Stopped-flow kinetics : Measures association rates (e.g., PRI-angiogenin: k₁ = 1.8×10⁸ M⁻¹s⁻¹) .
  • HPLC dissociation assays : Quantify release rates (e.g., PRI-RNase A k₋₁ = 1.5×10⁻⁵ s⁻¹) .
  • Fluorescence quenching : Monitor conformational changes (e.g., Trp-89 environmental shifts in angiogenin) .

Q. How do mutations in PRI's leucine-rich repeats affect its inhibitory function?

Deletion mutagenesis reveals functional regions:

  • ΔRepeats 3–4 : Reduces angiogenin binding 2,500-fold (Ki = 0.72 pM → 170 pM) .
  • ΔRepeat 6 : Abolishes RNase A selectivity (Ki = 68 fM → 43 pM) .
    Use alanine scanning or cryo-EM to map "hot spots" (e.g., Trp261/Trp375 clusters contribute ~30% binding energy) .

Q. What experimental controls are necessary when using PRI in RNA-sensitive assays?

  • Contamination checks : Run SDS-PAGE to detect copurified RNases in PRI batches .
  • Heat inactivation : Verify PRI stability (e.g., 70°C for 15 minutes without RNase reactivation) .
  • Negative controls : Omit PRI in parallel reactions to assess baseline RNase activity .

Q. How do ionic interactions modulate PRI-RNase binding specificity?

Increasing NaCl concentration weakens PRI-RNase A binding (Ki increases from 4.4×10⁻¹⁴ M at 0.1 M NaCl to 9.5×10⁻¹⁰ M at 1 M NaCl) due to disrupted electrostatic interactions. This contrasts with hydrophobic-driven binding in angiogenin complexes, which are less salt-sensitive .

Data Contradiction Analysis

Q. Why do structural studies suggest high shape complementarity, while kinetic data indicate lower complementarity?

The PRI-RNase interface has high electrostatic complementarity (18 hydrogen bonds) but lower geometric complementarity (Sc = 0.64 vs. typical Sc > 0.7). This allows broad RNase recognition while maintaining sub-pM affinity through conformational flexibility .

Q. How can conflicting reports on PRI's thermal stability be reconciled?

Discrepancies arise from PRI source (recombinant vs. native) and assay conditions. Recombinant PRI retains activity at 70°C , while native forms may degrade due to copurified proteases . Always pre-test PRI batches under experimental conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.